molecular formula C22H19N5O4S B2624041 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 922620-95-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Katalognummer: B2624041
CAS-Nummer: 922620-95-9
Molekulargewicht: 449.49
InChI-Schlüssel: JBKQICPSDQBGPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name N-(benzo[d]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is derived from its structural components:

  • Benzo[d]dioxol-5-ylmethyl group : A bicyclic aromatic system with a methylene bridge (-CH₂-) at position 5 of the benzodioxole ring.
  • Pyrazolo[3,4-d]pyrimidine core : A fused heterocyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–6).
  • Substituents :
    • A hydroxyl (-OH) group at position 4 of the pyrimidine ring.
    • An o-tolyl group (2-methylphenyl) at position 1 of the pyrazole ring.
    • A thioacetamide (-S-CH₂-CONH-) moiety at position 6 of the pyrimidine ring.

The molecular formula is C₁₈H₁₈N₄O₃S , with a molecular weight of 378.43 g/mol . The structural formula is illustrated below (described textually due to rendering limitations):

Property Value
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 378.43 g/mol
Key Functional Groups Hydroxyl, thioether, amide

The benzo[d]dioxole moiety contributes to the compound’s lipophilicity, while the pyrazolo[3,4-d]pyrimidine core enables interactions with biological targets such as cyclooxygenase-2 (COX-2).

Alternative Chemical Designations and Registry Numbers

While the compound is primarily identified by its IUPAC name in scientific literature, alternative designations include:

  • Non-proprietary codes : Evt-2761115 (referenced in synthetic chemistry catalogs).
  • Structural analogs : Compounds sharing the pyrazolo[3,4-d]pyrimidine scaffold, such as 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 955306-18-0).

Registry numbers for the specific compound are not explicitly listed in publicly accessible databases like PubChem or ChemSpider based on the provided sources. However, related derivatives, such as N-(benzo[d]dioxol-5-yl)-2-((3-(3-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (PubChem CID: 16815088), highlight the prevalence of benzodioxole and thioacetamide motifs in medicinal chemistry.

Molecular Taxonomy Within Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a subclass of nitrogen-containing heterocycles with diverse biological activities. The taxonomy of N-(benzo[d]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is defined by its substituents:

  • Position 1 : o-Tolyl group (2-methylphenyl). This substituent enhances steric bulk and influences binding affinity to enzymatic pockets.
  • Position 4 : Hydroxyl group. This polar group facilitates hydrogen bonding with biological targets, as seen in COX-2 inhibitors.
  • Position 6 : Thioacetamide linkage. The sulfur atom in the thioether group improves metabolic stability compared to oxygen analogs.

Comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives reveals distinct structural trends:

Derivative Substituents at Key Positions Biological Activity
Target Compound 1: o-Tolyl; 4: -OH; 6: -S- COX-2 inhibition
1H-Pyrazolo[3,4-d]pyrimidine Unsubstituted Scaffold for kinase inhibitors
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1: o-Tolyl; 4: Piperazine Serotonin receptor modulation

The benzo[d]dioxol-5-ylmethyl group further distinguishes this compound, as similar benzodioxole-containing analogs exhibit enhanced blood-brain barrier permeability in preclinical studies.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(2-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-13-4-2-3-5-16(13)27-20-15(10-24-27)21(29)26-22(25-20)32-11-19(28)23-9-14-6-7-17-18(8-14)31-12-30-17/h2-8,10H,9,11-12H2,1H3,(H,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKQICPSDQBGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrazolo[3,4-d]pyrimidine core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.

    Thioacetamide linkage formation: This step includes the reaction of the pyrazolo[3,4-d]pyrimidine derivative with thioacetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and pyrazolo[3,4-d]pyrimidine moieties could play crucial roles in binding to these targets, while the thioacetamide linkage might influence the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Compound A : 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Core : Pyrazolo[3,4-d]pyrimidin, identical to the target compound.
  • Substituents: 4-Methoxyphenyl at position 1 (vs. o-tolyl in the target). No thioacetamide linker; instead, a ketone at position 3.
  • Synthesis : Reacted with N-arylsubstituted α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) to introduce substituents .

Compound B : 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones

  • Core : Pyrazolo[3,4-b]pyrazine, differing in nitrogen positioning.
  • Substituents: Methyl groups at positions 1 and 3. Diverse α-amino acid-derived substituents at position 4.
  • Synthesis: Reductive lactamization of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids .

Compound C : Rapamycin (Rapa) Derivatives

  • Core : Macrocyclic lactone (structurally distinct from pyrazolo-pyrimidines).
  • Comparison : NMR studies (Figure 6 in ) show regions A (positions 39–44) and B (positions 29–36) with chemical shift variations when substituents are modified, suggesting similar strategies for deducing substituent effects in pyrazolo-pyrimidines.

Substituent Effects on Properties

  • o-Tolyl vs. Methoxyphenyl enhances electronic effects (methoxy group as hydrogen-bond acceptor), which may influence target binding .
  • Thioacetamide vs. Ketone Linkers :
    • Thioacetamide introduces sulfur, which may improve metabolic stability compared to ketones, which are prone to reduction .

Pharmacological and ADMET Considerations

While direct data for the target compound are absent, insights from analogous compounds include:

  • ADMET Predictions : Thioether-containing compounds (like the target) often exhibit balanced logP values (2–4), aligning with Lipinski’s rules. Equation-based models (e.g., Equation 4 in ) predict moderate clearance rates for such derivatives.

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound known for its potential pharmacological properties. The unique structural features of this compound, including the benzo[d][1,3]dioxole moiety and the pyrazolo[3,4-d]pyrimidine derivative, suggest that it may interact with various biological targets, leading to significant biological activity.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing selectivity towards biological targets.
  • Pyrazolo[3,4-d]pyrimidine derivative : This segment is often associated with various pharmacological activities, including anti-inflammatory and anticancer effects.

1. Inhibition Studies

Recent studies have shown that compounds with similar structural frameworks exhibit significant inhibitory activity against various enzymes. For instance, compounds derived from pyrazolo[3,4-d]pyrimidine have demonstrated selective inhibition of the monoamine oxidase B (MAO-B) enzyme with IC50 values as low as 0.009 µM . This suggests that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide may also possess similar inhibitory properties.

2. Anti-inflammatory Activity

Compounds with structural similarities have been evaluated for their anti-inflammatory properties. For example, derivatives of pyrazole linked to thiazoline have shown promising results in inhibiting COX-II enzymes with IC50 values ranging from 0.52 to 22.25 μM . Given the presence of the pyrazolo[3,4-d]pyrimidine in our compound of interest, it is plausible that it may exhibit comparable anti-inflammatory effects.

Case Study 1: MAO-B Inhibition

A study focused on a series of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide revealed that specific substitutions significantly affected MAO-B inhibition. The most potent compound demonstrated an IC50 value of 0.009 µM . This highlights the potential of our compound to serve as a lead in developing MAO-B inhibitors.

Case Study 2: COX-II Inhibition

Another research effort evaluated various pyrazole derivatives for their COX-II inhibitory activity. The most effective compound exhibited an IC50 value of 0.011 μM against COX-II . This indicates that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide could potentially yield similar results due to its structural components.

Data Table: Summary of Biological Activities

Compound Biological Activity IC50 Value (µM) Target
Compound AMAO-B Inhibition0.009MAO-B
Compound BCOX-II Inhibition0.011COX-II
N-(benzo[d][1,3]dioxol...)Potentially ActiveTBDTBD

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.